

Interference of alcohol consumption on urinary TTCA levels

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Thioxothiazolidine-4-carboxylic acid

Cat. No.: B1228510

[Get Quote](#)

Technical Support Center: Urinary TTCA Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urinary 2-thiazolidinone-4-carboxylic acid (TTCA) as a biomarker, with a specific focus on the interference of alcohol consumption.

Frequently Asked Questions (FAQs)

Q1: What is urinary TTCA and why is it used as a biomarker?

A1: Urinary 2-thiazolidinone-4-carboxylic acid (TTCA) is a metabolite of carbon disulfide (CS2). It is widely used as a sensitive and specific biomarker for assessing recent exposure to CS2 in occupational and environmental settings. The formation of TTCA involves the reaction of carbon disulfide with endogenous glutathione.[\[1\]](#)

Q2: Can alcohol consumption affect urinary TTCA levels?

A2: Yes, studies have shown that alcohol consumption can significantly interfere with urinary TTCA levels. In individuals not exposed to carbon disulfide, alcohol intake can lead to a notable increase in urinary TTCA concentrations.[\[2\]](#)

Q3: How soon after alcohol consumption can an increase in TTCA be observed, and how long does it last?

A3: In non-exposed individuals, urinary TTCA levels can reach a peak approximately 3 hours after consuming alcohol. These elevated levels typically return to baseline within 12 hours.[\[2\]](#) The magnitude of the increase in TTCA is also dose-dependent, meaning higher alcohol consumption can lead to higher TTCA levels.[\[2\]](#)

Q4: What is the proposed biochemical mechanism for alcohol's interference with TTCA levels?

A4: The metabolism of ethanol is known to alter the cellular redox state, primarily by increasing the ratio of NADH to NAD⁺. This shift can impact various metabolic pathways, including the synthesis and regeneration of glutathione (GSH). Since the formation of TTCA from carbon disulfide is dependent on conjugation with GSH, any alteration in GSH availability could theoretically affect TTCA levels. While a direct enzymatic inhibition by ethanol or its metabolites on the TTCA formation pathway has not been definitively established, the impact on the glutathione pool is a key area of investigation.

Q5: Are there other factors that can influence urinary TTCA levels?

A5: Besides exposure to carbon disulfide and alcohol consumption, other factors can affect urinary TTCA levels. These include:

- Diet: Consumption of certain cruciferous vegetables (e.g., cabbage, Brussels sprouts) can lead to the excretion of compounds that may be misidentified as TTCA or can contain TTCA itself.[\[3\]](#)
- Skin Disease: Certain skin conditions may affect the absorption of carbon disulfide and subsequently influence urinary TTCA levels.[\[4\]](#)
- Smoking: Some studies have observed higher, though not always statistically significant, concentrations of TTCA in smokers compared to non-smokers.[\[3\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during urinary TTCA analysis, particularly unexpected results that may be due to alcohol interference.

Issue	Possible Cause	Recommended Action
Elevated TTCA levels in a subject with no known CS2 exposure.	Alcohol consumption within the last 12 hours.	Inquire about the subject's alcohol intake prior to urine sampling. If alcohol was consumed, it is advisable to collect a new sample after a 12-24 hour abstinence period.
Dietary intake of cruciferous vegetables.	Review the subject's recent dietary history. If significant consumption of cruciferous vegetables is reported, consider this as a potential confounding factor.	
High variability in TTCA levels for the same subject across different sampling times.	Intermittent alcohol consumption.	Standardize the timing of urine collection in relation to meals and potential alcohol intake. Advise subjects to abstain from alcohol for at least 24 hours before providing a sample.
Variations in urine dilution.	Normalize TTCA concentrations to urinary creatinine levels to account for differences in urine dilution.	
Inconsistent analytical results between different analytical methods (e.g., HPLC vs. GC-MS).	Method-specific interferences.	Ensure proper validation of the analytical method. Different methods may have varying susceptibility to interfering compounds. Cross-validation with a reference method is recommended.
Improper sample handling and storage.	Follow standardized procedures for urine sample collection, storage, and preparation to minimize	

degradation or contamination
of the analyte.

Data Presentation

Table 1: Effect of Alcohol Consumption on Urinary TTCA Levels in Non-Exposed Individuals

Liquor Consumption (ml)	Number of Subjects (n)	Mean Urinary TTCA (mg/g Cr.)	Range (mg/g Cr.)
0	5	0.036	0.023–0.092
150	5	0.064	0.037–0.194
250	5	0.609	0.141–3.470

Source: Adapted from a study on the effect of alcohol on urinary TTCA excretion.[\[2\]](#)

Table 2: Comparison of Urinary TTCA Levels in CS2-Exposed Workers With and Without Drinking Habits

CS2 Exposure Group	Drinking Habit	Number of Subjects (n)	Mean Urinary TTCA (mg/g Cr.)
Control	No	30	0.15
Yes	30	0.28	
Low Exposure (≤ 10 ppm)	No	76	0.45
Yes	76	0.52	
High Exposure (> 10 ppm)	No	76	1.25
Yes	76	1.18	

Source: Adapted from a study on the effect of alcohol on urinary TTCA excretion in workers exposed to CS2.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Urinary TTCA Analysis

This protocol is a general guideline and may require optimization for specific laboratory conditions.

a. Sample Preparation:

- To 1 mL of urine, add a suitable internal standard.
- Acidify the urine sample to approximately pH 2 with hydrochloric acid.
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at a wavelength of 272 nm.
- Injection Volume: 10-20 μ L.

c. Quantification:

- Prepare a calibration curve using standard solutions of TTCA of known concentrations.
- Quantify the TTCA concentration in the urine samples by comparing the peak area of the analyte to the calibration curve.

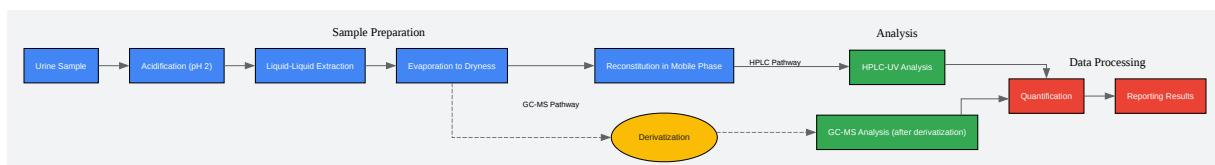
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary TTCA Analysis

This method provides high specificity and sensitivity and can be used as a confirmatory method.

a. Sample Preparation and Derivatization:

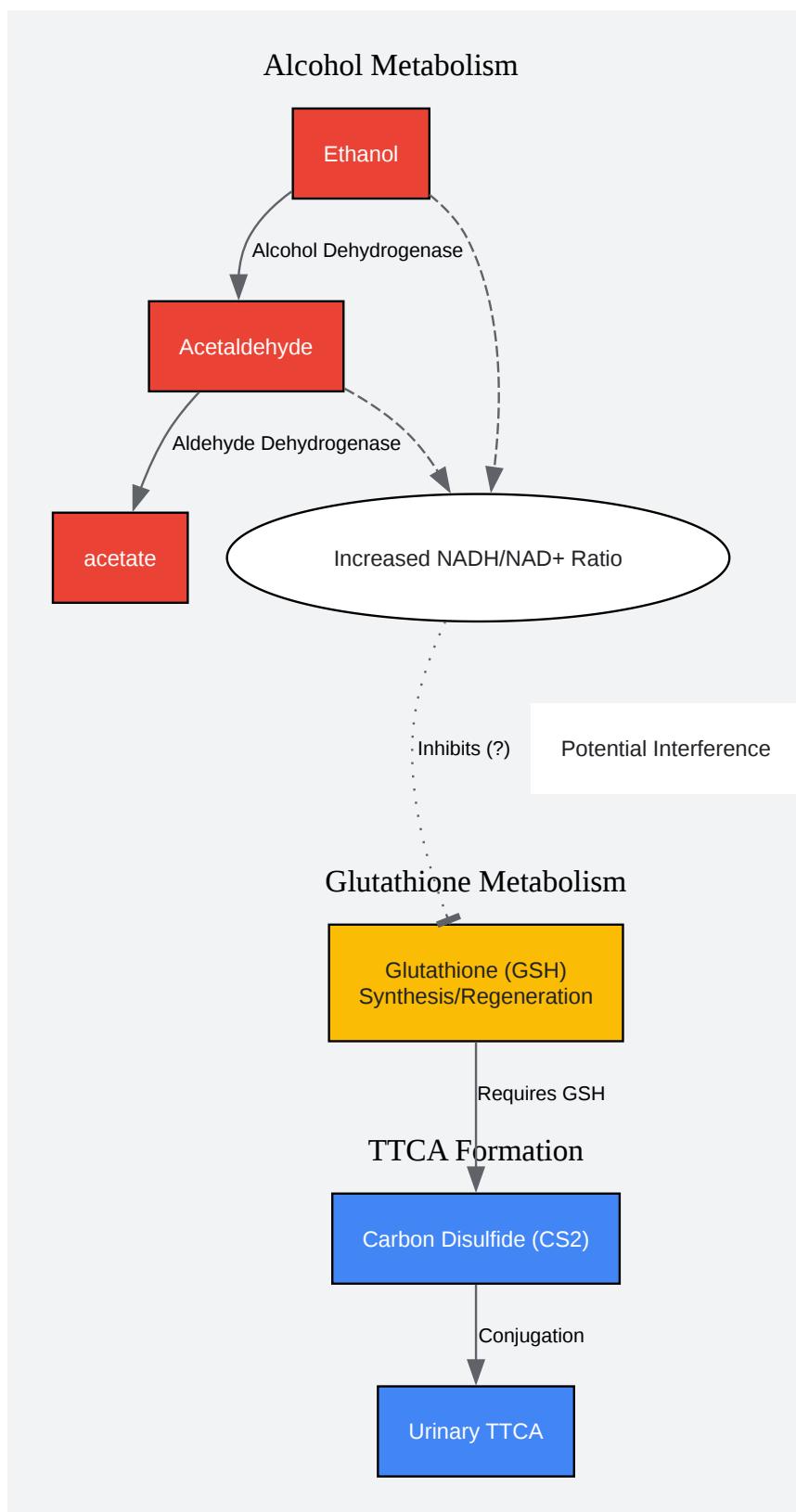
- Perform a liquid-liquid or solid-phase extraction of TTCA from the urine sample as described in the HPLC protocol.
- Evaporate the extract to dryness.
- Derivatize the TTCA to a more volatile form suitable for GC analysis. This can be achieved through methylation or silylation. For example, react the dried extract with a derivatizing agent like diazomethane or a silylating agent such as BSTFA with 1% TMCS.

b. GC-MS Conditions:


- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
- Injection Mode: Splitless injection is often preferred for trace analysis.

- MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and specificity.

c. Quantification:


- Use a deuterated internal standard of TTCA to correct for variations in extraction and derivatization efficiency.
- Generate a calibration curve using derivatized TTCA standards.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for urinary TTCA analysis.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of alcohol interference on TTCA levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of personal factors on the relationship between carbon disulfide exposure and urinary 2-thiothiazolidine-4-carboxylic acid levels in rayon manufacturing workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interference of alcohol consumption on urinary TTCA levels]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1228510#interference-of-alcohol-consumption-on-urinary-ttca-levels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com